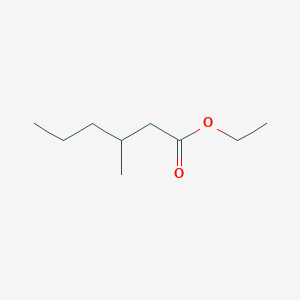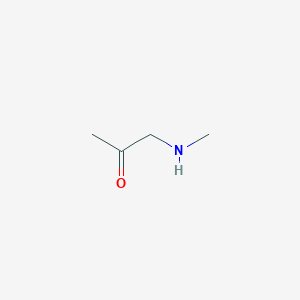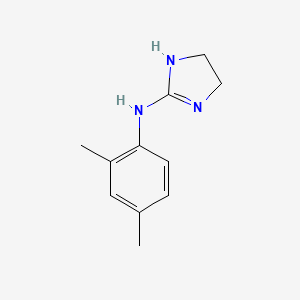
5-Aminopyrrolidin-2-one
Vue d'ensemble
Description
5-Aminopyrrolidin-2-one: is a cyclic amino acid derivative that has garnered significant interest due to its potential therapeutic and industrial applications. This compound belongs to the class of pyrrolidinones, which are five-membered lactams. Pyrrolidinones are known for their diverse biological activities and are commonly found in both natural and synthetic compounds .
Applications De Recherche Scientifique
5-Aminopyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound is used in the synthesis of bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is utilized in the production of pharmaceuticals, dyes, and pigments.
Mécanisme D'action
Target of Action
5-Aminopyrrolidin-2-one is a small, naturally occurring molecule that plays a crucial role in cellular metabolism It is known to be a precursor molecule in the biosynthesis of heme, a critical component of hemoglobin in red blood cells and other important biological molecules.
Mode of Action
Biochemical Pathways
This compound is involved in the heme biosynthesis pathway. It undergoes a series of enzymatic reactions to ultimately form heme, a prosthetic group found in various proteins, including hemoglobin (oxygen transport), myoglobin (oxygen storage in muscle), and cytochromes (electron transport in the respiratory chain). The ribose for both purines and pyrimidines originates from the pentose phosphate pathway (hexose monophosphate shunt) and is used as 5-phosphoribosylpyrophosphate (PRPP) in the biosynthetic pathways for purines and pyrimidines .
Pharmacokinetics
Result of Action
Analyse Biochimique
Biochemical Properties
5-Aminopyrrolidin-2-one is among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects
Cellular Effects
The cellular effects of this compound are not well-studied. Related pyrrolidinone derivatives have been shown to possess diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . These effects suggest that this compound may similarly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods: Industrial production of this compound often involves multi-component reactions with solvent participation. For instance, a sequential Ugi/olefination reaction can be employed to construct pyrrolidin-5-one-2-carboxamides under mild conditions with good functional group tolerance .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Aminopyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: Substitution reactions can introduce various functional groups into the pyrrolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include pyrrolidine-2-carbaldehyde, various substituted pyrrolidinones, and other derivatives with diverse functional groups .
Comparaison Avec Des Composés Similaires
Pyrrolidin-2-one: A closely related compound with similar structural features and biological activities.
3-Iodopyrrole: Another derivative with valuable applications in the synthesis of drugs and fine chemicals.
1,5-Substituted Pyrrolidin-2-ones: These compounds are known for their potential as selective inhibitors of various enzymes and receptors.
Uniqueness: 5-Aminopyrrolidin-2-one stands out due to its specific amino group at the 5-position, which imparts unique reactivity and biological properties. This structural feature allows for the synthesis of a wide range of derivatives with diverse applications in medicinal chemistry and pharmacology .
Propriétés
IUPAC Name |
5-aminopyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-3-1-2-4(7)6-3/h3H,1-2,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKYFRSLKUNMFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505262 | |
| Record name | 5-Aminopyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76284-18-9 | |
| Record name | 5-Aminopyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)-](/img/structure/B1626241.png)
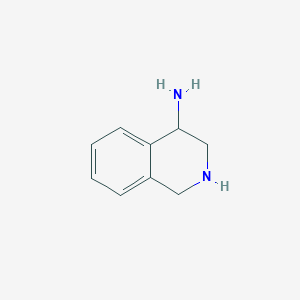
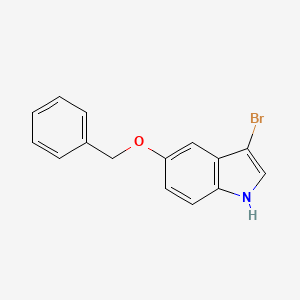




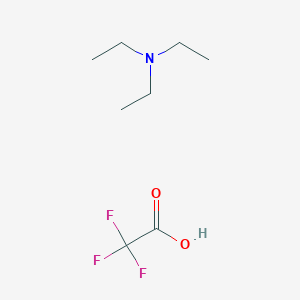


![2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane](/img/structure/B1626257.png)
